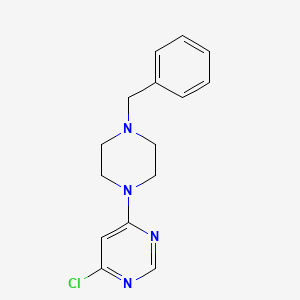

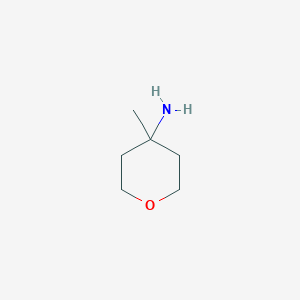

4-(4-苄基哌嗪-1-基)-6-氯嘧啶

描述

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine, also known as 4-BPPC, is an organic compound belonging to the pyrimidine family. This compound has been studied extensively due to its potential applications in various scientific fields. It has been used as a building block in the synthesis of various other compounds, as a ligand in coordination chemistry, and as a scaffold for the development of novel drugs. Additionally, it has been used to study the structure-activity relationship of various compounds, as well as to investigate the mechanism of action of certain drugs.

科学研究应用

抗菌活性

具有类似结构的化合物,例如 4-(3-(4-苄基哌嗪-1-基)丙氧基)-7-甲氧基-3-取代苯基-2H-色烯-2-酮,已被合成并证明具有显著的抗菌和抗真菌活性 . 这些化合物是通过 7-甲氧基-3-苯基-4-(3-哌嗪-1-基-丙氧基)色烯-2-酮与不同取代的芳香醛的还原胺化反应合成的 .

抗癌活性

香豆素及其衍生物与“4-(4-苄基哌嗪-1-基)-6-氯嘧啶”具有结构相似性,据报道具有抗癌特性 .

抗HIV活性

一些香豆素已被发现具有抗HIV活性 . 鉴于结构相似性,“4-(4-苄基哌嗪-1-基)-6-氯嘧啶”也可能在这个领域具有潜力。

抗凝血活性

香豆素以其抗凝血特性而闻名 . 这可能是“4-(4-苄基哌嗪-1-基)-6-氯嘧啶”的另一个潜在应用。

抗氧化和抗炎活性

香豆素及其衍生物据报道具有抗氧化和抗炎活性 . 这表明“4-(4-苄基哌嗪-1-基)-6-氯嘧啶”可能在这个领域也具有潜力。

药物研发

在香豆素类化合物中加入哌嗪部分,偶尔会发现可以意外地提高化合物的生物活性 . 这表明“4-(4-苄基哌嗪-1-基)-6-氯嘧啶”可能在药物研发中发挥作用。

安全和危害

作用机制

Target of Action

The primary target of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine, also known as NSI-189, is the hippocampus, a key area of the brain involved in memory and emotional regulation . The compound is known for its potential as a neurogenic and nootropic agent .

Mode of Action

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine is believed to stimulate neurogenesis, specifically in the hippocampus . Neurogenesis is the process of generating new neurons, which is crucial for maintaining cognitive function . As a nootropic, 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine is thought to enhance cognitive functions, aiding in memory, learning, and overall mental clarity .

Biochemical Pathways

The compound’s mode of action primarily centers on its potential to stimulate neurogenesis, particularly in the hippocampus . By promoting the growth of new neurons in the hippocampus, 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine addresses the brain changes associated with depression .

Pharmacokinetics

It is known that the compound has a good log p value (308), indicating its lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The molecular and cellular effects of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine’s action include enhanced cognition and mental alertness, improved memory and learning capabilities, and promotion of emotional well-being . It has also shown potential as a treatment for major depressive disorder .

Action Environment

Like other pharmaceutical compounds, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .

生化分析

Biochemical Properties

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions essential for cellular metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the cytopathic effect (CPE) in Zika virus-infected cells, reducing viral replication and protein expression . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and overall cell health.

Molecular Mechanism

At the molecular level, 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, docking studies have shown that this compound can bind to the active sites of certain enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions . These interactions can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, which can affect its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of metabolic pathways .

Dosage Effects in Animal Models

In animal models, the effects of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine vary with different dosages. Studies have demonstrated that at lower doses, the compound exhibits therapeutic effects, such as antiviral activity and modulation of neurotransmitter systems . At higher doses, it may exhibit toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes .

Metabolic Pathways

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in the oxidative phosphorylation pathway, thereby influencing ATP production and overall cellular energy levels . These interactions can lead to changes in metabolic flux and metabolite levels, impacting cellular homeostasis.

Transport and Distribution

The transport and distribution of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in certain tissues depending on its affinity for specific transporters . Its distribution within the body can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4/c16-14-10-15(18-12-17-14)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVNFKBSHXUAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595674 | |

| Record name | 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188527-14-2 | |

| Record name | 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)

![6-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1287295.png)